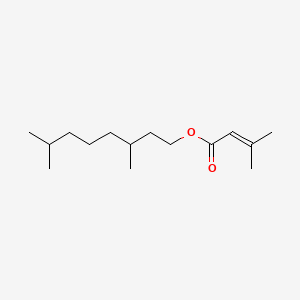

3,7-Dimethyloctyl 3-methyl-2-butenoate

Description

3,7-Dimethyloctyl 3-methyl-2-butenoate is an ester compound characterized by a branched alkyl chain (3,7-dimethyloctyl) and an α,β-unsaturated carboxylic acid moiety (3-methyl-2-butenoate, also known as tiglate). The molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol. The 3,7-dimethyloctyl group suggests terpene-derived origins, often associated with fragrance or flavor applications, while the unsaturated ester group introduces reactivity at the double bond, enabling participation in addition reactions or polymerization .

The compound’s synthesis likely follows esterification protocols, such as acid-catalyzed condensation of 3-methyl-2-butenoic acid with 3,7-dimethyloctanol, analogous to methods described for related esters in . Applications may include use in specialty fragrances (due to the branched alkyl chain’s volatility) or as a monomer in polymer chemistry, leveraging the conjugated double bond’s reactivity.

Properties

CAS No. |

71383-07-8 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

3,7-dimethyloctyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h11-12,14H,6-10H2,1-5H3 |

InChI Key |

FMHDHJRLIKZTQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyloctyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with 3,7-dimethyloctanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-methyl-2-butenoic acid+3,7-dimethyloctanolacid catalyst3,7-Dimethyloctyl 3-methyl-2-butenoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl 3-methyl-2-butenoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methyl-2-butenoic acid and 3,7-dimethyloctanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 3-methyl-2-butenoic acid and 3,7-dimethyloctanol.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols.

Scientific Research Applications

3,7-Dimethyloctyl 3-methyl-2-butenoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, leading to the release of 3-methyl-2-butenoic acid and 3,7-dimethyloctanol. These products can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

3,7-Dimethyloctyl Butyrate (C₁₄H₂₈O₂)

3,7-Dimethyloctyl Ethylphosphonofluoridate (C₁₂H₂₆FO₂P)

- Structure: Organophosphorus ester with a phosphonofluoridate group (PO₂F).

- Properties : High toxicity and reactivity, typical of nerve agents or pesticides. The phosphorus-fluorine bond enhances electrophilicity, enabling acetylcholinesterase inhibition .

- Applications : Restricted to specialized industrial or defense contexts (e.g., chemical warfare agents) due to extreme hazards .

This compound (C₁₅H₂₈O₂)

- Structure : α,β-unsaturated ester with a conjugated system.

- Properties :

- Reactivity : Susceptible to Michael additions or Diels-Alder reactions due to the electron-deficient double bond.

- Volatility : Lower than saturated esters (e.g., butyrate) due to increased molecular weight and polarity.

- Applications: Fragrances: The branched alkyl chain may contribute to unique scent profiles. Polymer Chemistry: Potential as a monomer for creating cross-linked polymers.

Research Findings and Practical Implications

Stability vs. Reactivity: Saturated esters like 3,7-dimethyloctyl butyrate are preferred for long-term storage in consumer products, while the unsaturated 3-methyl-2-butenoate derivative offers versatility in synthetic chemistry .

Toxicity Profiles: Phosphonofluoridates (e.g., 3,7-dimethyloctyl ethylphosphonofluoridate) require stringent handling protocols, unlike the relatively benign carboxylic acid esters .

Synthetic Utility : The unsaturated ester’s reactivity aligns with trends in green chemistry, where bio-based α,β-unsaturated esters are explored as sustainable polymer precursors.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 3,7-Dimethyloctyl 3-methyl-2-butenoate?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification or Steglich esterification. A common approach involves reacting 3-methyl-2-butenoic acid with 3,7-dimethyloctanol using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalytic base such as DMAP (4-dimethylaminopyridine). Solvents like dimethylformamide (DMF) are often employed, with purification via column chromatography (ethyl acetate/petroleum ether gradients) to isolate the ester .

Q. What analytical techniques are used to confirm the purity of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. Residual solvents (e.g., triethylamine) can be quantified using chromatographic methods with UV detection, as outlined in protocols for related esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) further validates structural integrity.

Q. How can researchers interpret the molecular structure of this compound using spectroscopic data?

- Methodological Answer : Key NMR signals include the ester carbonyl (δ ~165-175 ppm in ¹³C NMR) and olefinic protons from the 3-methyl-2-butenoate moiety (δ ~5.0-6.0 ppm in ¹H NMR). The 3,7-dimethyloctyl chain shows characteristic methyl group splits (δ 0.8-1.0 ppm) and methylene/methine resonances. Compare experimental data with computational predictions or reference spectra (e.g., NIST Chemistry WebBook) .

Q. What are the critical physical properties for identifying this compound?

- Methodological Answer : Key properties include molecular weight (238.36 g/mol), density (~0.9 g/cm³), boiling point (~388°C), and logP (~7.14), which influence solubility and chromatographic behavior. These values align with structurally similar esters and should be cross-verified using experimental measurements .

Advanced Research Questions

Q. How can contradictions in NMR data during characterization be resolved?

- Methodological Answer : Discrepancies may arise from stereoisomerism or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm coupling patterns and assign stereochemistry. For impurities, employ preparative HPLC or recrystallization. Cross-reference with the IUPAC Standard InChIKey (SOUKTGNMIRUIQN-NTEUORMPSA-N) to validate structural assignments .

Q. How does the stability of this compound vary under different pH conditions?

- Methodological Answer : The ester is prone to hydrolysis under strongly acidic or basic conditions. Design stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C, monitoring degradation via HPLC. Hydrolysis rates correlate with pH extremes, requiring inert storage conditions (dry, dark environments) to maintain integrity .

Q. What synthetic strategies optimize yield in large-scale preparations?

- Methodological Answer : Optimize catalyst loading (e.g., 10 mol% DMAP) and reaction time (12–24 hours). Use excess 3-methyl-2-butenoic acid to drive esterification. For purification, replace column chromatography with fractional distillation for scalability. Solvent selection (e.g., toluene for azeotropic water removal) can enhance efficiency .

Q. How can researchers address discrepancies in literature regarding the compound’s reactivity?

- Methodological Answer : Replicate conflicting studies under controlled conditions (temperature, solvent, catalyst). Use kinetic modeling to compare reaction pathways (e.g., nucleophilic acyl substitution vs. radical mechanisms). Advanced techniques like FT-IR or mass spectrometry can identify intermediates, resolving mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.